![molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7](/img/structure/B1279298.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Overview
Description
Molecular Structure Analysis
The molecular formula of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is C₈H₁₄ClNO . Its molecular weight is approximately 175.66 g/mol . The compound’s three-dimensional structure features a spiro center (the oxirane ring) and a bicyclic system (the azabicyclo[2.2.2]octane ring). Understanding its stereochemistry and conformational preferences is crucial for further investigations.
Physical And Chemical Properties Analysis
Scientific Research Applications
Intermediate in Cevimeline Preparation
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is used as an intermediate in the preparation of Cevimeline . Cevimeline is a medication that is used to treat dry mouth in people with Sjögren’s Syndrome.
Nitrogen-Containing Heterocycles in Drug Discovery
The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Alpha 7 Nicotinic Acetylcholine Receptor Agonist
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . This suggests that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] could potentially be used in the development of drugs targeting this receptor.
Biomass Valorization
Research has been conducted on the valorization of biomass-derived compounds through photochemical transformations . While this research does not directly involve Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], it suggests potential applications in the field of green chemistry and sustainable development.
Palladium-Catalyzed Reactions of Aziridines
Research is also being conducted on palladium-catalyzed reactions of aziridines . Given the structural similarities between aziridines and Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], there may be potential applications in this area.
Synthetic Organic Chemistry
The unique structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] and its analogues make them interesting targets in synthetic organic chemistry . They can be used to explore new synthetic methodologies and contribute to the synthesis of bioactive molecules .
Mechanism of Action
Target of Action
A structurally similar compound, (-)-spiro[1-azabicyclo[222]octane-3,5’-oxazolidin-2’-one], is reported to be a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the alpha 7 nicotinic acetylcholine receptor .
properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHQBRUARUTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437958 | |
Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
CAS RN |
41353-91-7 | |
Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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